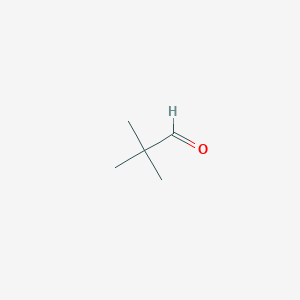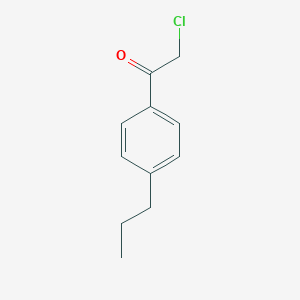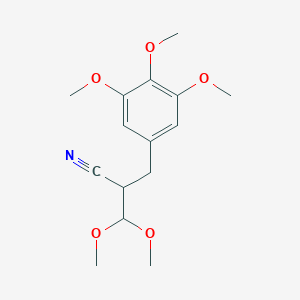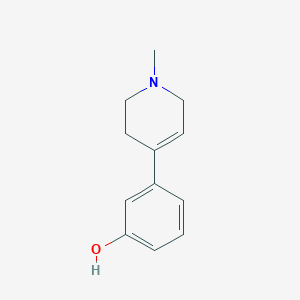
トリメチルアセトアルデヒド
概要
説明
2,2-dimethylpropanal is a member of the class of propanals that is propanal substituted by two methyl groups at position 2. It is a member of propanals and a 2-methyl-branched fatty aldehyde.
科学的研究の応用
立体選択的合成
トリメチルアセトアルデヒドは立体選択的合成に使用されます . 立体選択的合成は、現代化学における重要なプロセスであり、別の立体異性体よりも一方の立体異性体の優先的な形成を可能にします。これは、薬物の生物学的活性はしばしばその立体化学に依存するため、医薬品生産において特に重要です。
アルドール縮合反応
トリメチルアセトアルデヒドは、アルドール縮合反応におけるビルディングブロックとして機能します . アルドール縮合は、有機合成において炭素-炭素結合を形成するための強力なツールです。アルドール縮合の生成物はしばしばβ-ヒドロキシカルボニル化合物であり、これを使用してさまざまな他の有機化合物を合成することができます。
有機合成
トリメチルアセトアルデヒドは、有機合成で使用される重要な原料および中間体です . 有機合成は、複雑で生物学的に活性な天然物から新しい材料まで、分子をどのように構築するかを研究するものです。合成により、化学者はまったく新しい構造を構築することができます。
医薬品
トリメチルアセトアルデヒドは、製薬業界で使用されます . さまざまな医薬品を合成するために使用できます。トリメチルアセトアルデヒドの特性は、これらの薬物の有効性を向上させるために利用できます。
農薬
トリメチルアセトアルデヒドは、農薬の製造にも使用されます . これらの化学物質は、農作物の成長を促進し、害虫から保護するために農業で使用されています。トリメチルアセトアルデヒドは、殺虫剤、除草剤、肥料を合成するために使用できます。
染料
最後に、トリメチルアセトアルデヒドは、染料の製造に使用されます . 染料は、繊維、紙、皮革、その他の材料に色を付けるために使用される物質です。トリメチルアセトアルデヒドの化学的特性は、所望の色特性を持つ染料を作成するために利用できます。
作用機序
Target of Action
Trimethylacetaldehyde, also known as Pivalaldehyde , is a commonly used building block in organic synthesis . .
Mode of Action
Trimethylacetaldehyde is known to participate in aldol condensation reactions . In these reactions, it can act as a carbonyl component, reacting with a nucleophilic enolate or enol to form a β-hydroxy aldehyde or ketone. It has also been employed in a study of the asymmetric cyanation of aldehydes with TMS-CN and a chiral vanadium (V)-salen complex .
Pharmacokinetics
Its physical properties such as boiling point (74 °c/730 mmhg), melting point (6 °c), and density (0793 g/mL at 25 °C) have been reported .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trimethylacetaldehyde. For instance, its storage temperature is recommended to be 2-8°C . This suggests that temperature could affect its stability and, potentially, its reactivity.
生化学分析
Biochemical Properties
Trimethylacetaldehyde plays a role in various biochemical reactions. It is commonly used in aldol condensation reactions, which are fundamental in organic chemistry and biochemistry . The compound interacts with various enzymes and proteins, such as tyrosine decarboxylase (TDC), which catalyzes the conversion of tyrosine to tyramine .
Molecular Mechanism
The molecular mechanism of Trimethylacetaldehyde involves its interaction with enzymes and other biomolecules. For instance, it can be involved in the asymmetric cyanation of aldehydes with TMS-CN and a chiral vanadium (V)-salen complex .
Metabolic Pathways
Trimethylacetaldehyde is involved in various metabolic pathways. It is a key intermediate in several biochemical reactions, including aldol condensation reactions
特性
IUPAC Name |
2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJYHTVHBVXEEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060888 | |
| Record name | Propanal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] mp = 6 deg C; [Alfa Aesar MSDS] | |
| Record name | Pivalaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18352 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
71.2 [mmHg] | |
| Record name | Pivalaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18352 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
630-19-3 | |
| Record name | Pivalaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylacetaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanal, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pivalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSC20260QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trimethylacetaldehyde?
A1: Trimethylacetaldehyde has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.
Q2: Are there any spectroscopic data available for trimethylacetaldehyde?
A2: Yes, research utilizing matrix isolation Fourier transform infrared (MI/FT-IR) spectroscopy has revealed interesting insights into the behavior of trimethylacetaldehyde. This technique showed splitting of the carbonyl absorption band, attributed to conformer isolation within the matrix. []
Q3: Does the geometry of the vinyl group in vinyl sulfoxides affect the diastereoselectivity of their reactions with trimethylacetaldehyde?
A3: Studies indicate that the geometry of the vinyl group in vinyl sulfoxides does not significantly impact the diastereoselectivity of their reactions with trimethylacetaldehyde. Both E and Z isomers of a tested vinyl sulfoxide yielded similar ratios of diastereomeric β-hydroxy sulfoxides. []
Q4: Can trimethylacetaldehyde be used as an oxidant in catalytic reactions?
A4: Yes, trimethylacetaldehyde, in combination with dioxygen, acts as an effective oxidant in the presence of suitable catalysts. For instance, it facilitates the selective oxidation of tetralin to 1-tetralone when using chromium terephthalate metal-organic framework (MIL-101) or CrAPO-5 catalysts with hierarchical pore structures. [, ]
Q5: How does the performance of trimethylacetaldehyde as an oxidant compare to tert-butyl hydroperoxide in tetralin oxidation?
A5: Research suggests that trimethylacetaldehyde, when used with dioxygen, demonstrates superior performance compared to tert-butyl hydroperoxide in oxidizing tetralin. This enhanced activity is observed with both CrAPO-5 and MIL-101 catalysts. [, ]
Q6: Can trimethylacetaldehyde be utilized for the in situ generation of acylperoxy radicals?
A6: Yes, trimethylacetaldehyde reacts with dioxygen to generate acylperoxy radicals in situ. These radicals serve as efficient oxidants in the presence of catalysts like CrAPO-5, effectively facilitating the oxidation of tetralin to 1-tetralone. []
Q7: What type of reaction occurs between dithiadiphosphetane disulfides and trimethylacetaldehyde?
A7: When ferrocenyl dithiadiphosphetane disulfide reacts with trimethylacetaldehyde, it leads to the formation of a trithiaphosphorinane. This reaction pathway differs from the cycloaddition reactions observed with dienes and alkenes. []
Q8: How does cytochrome P-450 catalyze the oxidative deformylation of trimethylacetaldehyde?
A8: Cytochrome P-450 facilitates the oxidative deformylation of trimethylacetaldehyde through a mechanism believed to involve a peroxyhemiacetal-like adduct. This adduct forms between the substrate and hydrogen peroxide derived from molecular oxygen, ultimately yielding isobutene and formic acid. []
Q9: Which cytochrome P-450 isozymes are most active in catalyzing the oxidative deformylation of trimethylacetaldehyde?
A9: Among various cytochrome P-450 isozymes, the antibiotic-inducible form 3A6 exhibits the highest catalytic activity for the oxidative deformylation of trimethylacetaldehyde. Phenobarbital-inducible form 2B4 and ethanol-inducible form 2E1 demonstrate lower activities compared to 3A6. []
Q10: What is the role of branching at the alpha carbon in the cytochrome P-450-catalyzed deformylation reaction?
A10: Branching at the alpha carbon appears crucial for the cytochrome P-450-catalyzed deformylation reaction. Isobutyraldehyde and trimethylacetaldehyde, both possessing alpha-carbon branching, undergo the reaction, while the straight-chain propionaldehyde does not. []
Q11: How does the structure of aldehydes influence their reactivity in the cytochrome P-450-catalyzed deformylation reaction?
A11: The structure of aldehydes significantly influences their reactivity in the cytochrome P-450-catalyzed deformylation reaction. Straight-chain valeraldehyde shows no activity, while increasing branching at the alpha carbon correlates with higher reactivity. Trimethylacetaldehyde, with its tertiary alpha carbon, demonstrates the highest reactivity among C5 aldehydes. []
Q12: Can pyroglutamic acid undergo acid-catalyzed condensation with trimethylacetaldehyde?
A12: Yes, pyroglutamic acid reacts with trimethylacetaldehyde in the presence of an acid catalyst, typically trifluoroacetic acid. This reaction yields a bicyclic derivative, which serves as a valuable intermediate in chiral synthesis. [, ]
Q13: What is the significance of the acid-catalyzed condensation of pyroglutamic acid with trimethylacetaldehyde in organic synthesis?
A13: This reaction provides a route to introduce chirality at the α-position of pyroglutamates. The resulting bicyclic derivative can be further functionalized, enabling the synthesis of various chiral α-substituted pyroglutamate derivatives. [, ]
Q14: Have computational methods been used to study trimethylacetaldehyde?
A14: Yes, computational techniques, including high-level ab initio and density functional theory (DFT) calculations, have been employed to investigate the gas-phase protonation of trimethylacetaldehyde. These studies revealed the formation of monoprotonated methyl isopropyl ketone through a specific gas-phase acid-catalyzed isomerization mechanism. []
Q15: Do computational studies offer insights into the thermal isomerization of trimethylacetaldehyde N,N-dimethylhydrazone?
A15: Yes, computational notes provide information on the thermal isomerization of trimethylacetaldehyde N,N-dimethylhydrazone both in vacuum and cyclohexane. []
Q16: How does the size of alkyl substituents affect the thermal stability of lysozyme after reductive alkylation?
A16: Increasing the size of alkyl substituents introduced via reductive alkylation generally leads to decreased thermal stability of lysozyme. This destabilization effect is observed with various aldehydes, including trimethylacetaldehyde, and is attributed to the steric hindrance imposed by the larger substituents. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)


![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)



